molecular formula CH4Cl2Si<br>CH3SiHCl2<br>CH3Cl2Si B044661 Dichloromethylsilane CAS No. 75-54-7

Dichloromethylsilane

Cat. No. B044661
CAS RN: 75-54-7
M. Wt: 114.02 g/mol
InChI Key: KTQYJQFGNYHXMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichloromethylsilane involves several key methods. For instance, it can be synthesized through the reaction of tetravinylsilane with dichloromethylsilane as a propagation unit, involving hydrosilylation and nucleophilic replacement reactions (Zhou & Roovers, 1993). Another method includes the formation of organofunctional disilanes like (dichloromethyl)pentamethyldisilane through intramolecular rearrangement reactions (Kumada & Ishikawa, 1964).

Molecular Structure Analysis

The molecular structure and conformation of dichloromethylsilane derivatives have been studied using techniques like gas-phase electron diffraction and ab initio molecular orbital calculations. These studies reveal the existence of molecules in the gas phase as a mixture of conformers, indicating the complex structural dynamics of these compounds (Johansen et al., 1996).

Chemical Reactions and Properties

Dichloromethylsilane undergoes various chemical reactions, reflecting its versatile chemical properties. It can react with sodium potassium bismuthide to form novel cage compounds, illustrating its utility in synthesizing complex organometallic structures (Kollegger et al., 1996). Additionally, its breakdown on silicon-copper catalysis mixtures demonstrates its reactivity and potential for forming chloromethylsilanes under controlled conditions (Morozova et al., 1966).

Physical Properties Analysis

The physical properties of dichloromethylsilane and its derivatives are crucial for understanding their behavior in various conditions. Studies focusing on their molecular distributions at equilibrium provide insights into the equilibrium constants and reaction dynamics of these compounds (Wazer & Moedritzer, 1964).

Chemical Properties Analysis

The chemical properties of dichloromethylsilane are central to its applications in synthesis and material science. Its ability to participate in the Wurtz coupling reaction, leading to polymer formation with unique photophysical properties, exemplifies the diverse chemical functionalities that can be derived from dichloromethylsilane (Kameta et al., 2007).

Scientific Research Applications

Synthesis of Silicon Compounds

  • Scientific Field : Chemistry
  • Application Summary : Dichloromethylsilane is used in the synthesis of organosilicon compounds and chlorine derivatives of silicon . These compounds are key to modern industry, including the semiconductor industry, where they are used in photovoltaic cells, microprocessors, memory chips, and many other electronic elements .
  • Methods of Application : The complexity of the direct process renders the reaction mechanisms not fully understood and explained as yet, despite many years of research work, scientific publications, and patent applications on that topic .
  • Results or Outcomes : The direct synthesis of tri- and tetramethoxysilane is one of the outcomes of this process .

Production of Functional and Reactive Silicone Polymers

  • Scientific Field : Polymer Science
  • Application Summary : Dichloromethylsilane is used in the synthesis of functional and reactive silicone polymers, also known as siloxane polymers . These polymers have a wide range of applications, from pharmaceuticals and medical devices to nautical sealants and high-temperature lubricants .
  • Methods of Application : The chapter highlights many of the fundamental aspects of siloxane polymers and what gives them such unique functionality . A brief introduction on the silicon nomenclature is presented to dispel the confusion about the terminology of siloxane polymers present throughout the chapter .
  • Results or Outcomes : The basic properties and molecular characteristics which differentiate this class of polymer from traditional carbon-based polymers are also highlighted .

Safety And Hazards

Dichloromethylsilane is highly flammable and can form explosive mixtures with air . It is toxic by inhalation and skin absorption, and it is irritating to the skin, eyes, and respiratory system . Contact with the material may cause burns to the eyes and skin .

Future Directions

Dichloromethylsilane is a crucial starting material for the manufacture of silicone fluids, silicone emulsions, and silicone rubber, as they are all derived from linear polysiloxanes . The global Dichloromethylsilane market is expected to grow in the future .

properties

InChI

InChI=1S/CH3Cl2Si/c1-4(2)3/h1H3
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InChI Key

KTQYJQFGNYHXMB-UHFFFAOYSA-N
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Canonical SMILES

C[Si](Cl)Cl
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Molecular Formula

CH3Cl2Si
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DSSTOX Substance ID

DTXSID5026413
Record name Methyldichlorosilane
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Molecular Weight

114.02 g/mol
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Physical Description

Methyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point: -26 °F; Boiling point: 41 °C (106 °F). Vapors heavier than air. Vapor and liquid may cause burns. Denser than water and decomposed by water to form hydrochloric acid, a corrosive material., Liquid, Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

106.7 °F at 760 mmHg (USCG, 1999), 41 °C
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Flash Point

-14 °F (USCG, 1999), -14 °F, 15 °F (-9 °C) (Closed cup), -22 °C (closed cup), -22 °C c.c.
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Solubility

Sol in benzene, ether, heptane, SOL IN WATER, Solubility in water: reaction
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Density

1.11 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.10 at 27 °C, Relative density (water = 1): 1.1
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Vapor Density

3.97 (AIR= 1), Relative vapor density (air = 1): 3.97
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Vapor Pressure

429.0 [mmHg], 429 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.1
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Product Name

Methyldichlorosilane

Color/Form

Colorless liquid

CAS RN

75-54-7
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Melting Point

-135 °F (USCG, 1999), -93 °C, -92 °C
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Citations

For This Compound
1,510
Citations
KM Larsson, J Kowalewski, U Henriksson - Journal of Magnetic Resonance …, 1985 - Elsevier
… We conclude that dichloromethylsilane and chlorodimethylsilane reorient quite isotropically, since 7gD and rg in these molecules have similar A and B values, while trichlorosilane …
Number of citations: 11 www.sciencedirect.com
T Rugina, L Sacarescu - Journal of Chemical and Engineering …, 1992 - ACS Publications
This paper reports Isobaricvapor-liquid equilibrium (VLE) data for four binary systems containing dlchloromethylsilane, CH3SIHCI2, and chlorotrlmethyl-, dlehlorocHmethyl-, …
Number of citations: 2 pubs.acs.org
GC Causley, BR Russell - Journal of Electron Spectroscopy and Related …, 1976 - Elsevier
The vapor phase vacuum ultraviolet absorption spectra of dichlorosilane, dichloromethylsilane and dichlorodimethylsilane are reported for the region from 40 000 to 83 000 cm −1 (250-…
Number of citations: 16 www.sciencedirect.com
CK Whitmarsh, LV Interrante - Organometallics, 1991 - ACS Publications
Conclusion Alkylation of glycolate-0, 0derivatives of metal oxides is a better, more direct wayto organometal oxides, espe-cially when the metal is in the correct oxidation state (Scheme II…
Number of citations: 211 pubs.acs.org
K Schmohl, H Reinke, H Oehme - European Journal of …, 2001 - Wiley Online Library
… The components remained unchanged, ie no deprotonation of 1c occurred, very likely due to the steric congestion in both the dichloromethylsilane and the organolithium compound. …
X Bao, MJ Edirisinghe, GF Fernando… - Journal of the European …, 1998 - Elsevier
Several polysilanes, including two groups of copolymers and a group of ter-polymers, with overall functionalities ranging between 2 and 3 were prepared using the alkali metal …
Number of citations: 32 www.sciencedirect.com
D Seyferth, R Damrauer, JYP Mui… - Journal of the American …, 1968 - ACS Publications
… of the expected dichloromethylsilane. The reaction mixture rapidly turned brown on warming, and no volatile products could be detected in the benzene solution by glpc upon …
Number of citations: 73 pubs.acs.org
VF Arini, U Fauziah, DG Auliya… - Journal of Physics …, 2022 - iopscience.iop.org
… In this study, PMHS was obtained from the hydrolysis-condensation process of dichloromethylsilane (DCHS). The hydrolysis process produces monomer that is ready for the …
Number of citations: 3 iopscience.iop.org
GE Yu, J Parrick, M Edirisinghe, D Finch… - Journal of materials …, 1993 - Springer
… The cyclic polysiloxanes required are [CH 3 Si(H)O] m with m=4, 5 and 6, and these can be produced by the hydrolysis of dichloromethylsilane. In the present work, a significantly …
Number of citations: 15 link.springer.com
MN Missaghi, CM Downing, MC Kung… - Organometallics, 2008 - ACS Publications
… Dihydride 1i was prepared by reduction of (3-chloropropyl)dichloromethylsilane with lithium … of commercially available (3-chloropropyl)dichloromethylsilane with LiAlH 4 , (26) followed …
Number of citations: 18 pubs.acs.org

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